molecular formula C11H19NO3 B13263758 Methyl 7-methoxy-2-azaspiro[3.5]nonane-1-carboxylate

Methyl 7-methoxy-2-azaspiro[3.5]nonane-1-carboxylate

Cat. No.: B13263758
M. Wt: 213.27 g/mol
InChI Key: YIQHOHGEELIIOZ-UHFFFAOYSA-N
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Description

Methyl 7-methoxy-2-azaspiro[3.5]nonane-1-carboxylate (CAS: 2059935-23-6) is a spirocyclic compound featuring a bicyclic structure with a nitrogen atom at position 2 and a methoxy group at position 5. Its molecular formula is C₁₁H₁₉NO₃, and it has a molecular weight of 213.27 g/mol . The compound is utilized as a versatile scaffold in medicinal chemistry and organic synthesis, though detailed physicochemical properties (e.g., melting point, solubility) and safety data remain uncharacterized in the available literature.

Properties

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

IUPAC Name

methyl 7-methoxy-2-azaspiro[3.5]nonane-3-carboxylate

InChI

InChI=1S/C11H19NO3/c1-14-8-3-5-11(6-4-8)7-12-9(11)10(13)15-2/h8-9,12H,3-7H2,1-2H3

InChI Key

YIQHOHGEELIIOZ-UHFFFAOYSA-N

Canonical SMILES

COC1CCC2(CC1)CNC2C(=O)OC

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the construction of the azaspiro[3.5]nonane scaffold followed by functional group modifications to install the methoxy group at the 7-position and the methyl ester at the 1-position. The azaspiro core is often prepared from cyclic amines or lactams through ring expansion or cyclization reactions.

Stepwise Synthetic Route

A representative synthetic route includes the following steps:

  • Step 1: Preparation of the azaspiro precursor
    The azaspiro[3.5]nonane core is synthesized via cyclization reactions involving suitable starting materials such as cyclic amines and cyclic ketones or lactams. For example, a 7-substituted azaspiro precursor can be prepared by nucleophilic substitution or ring-closing reactions under controlled conditions.

  • Step 2: Introduction of the methoxy group at the 7-position
    The 7-position functionalization can be achieved by methylation of a hydroxy precursor using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate or sodium hydride.

  • Step 3: Esterification to form the methyl ester at the 1-position
    The carboxylate group is introduced via esterification of the corresponding acid or acid chloride with methanol under acidic or basic catalysis. Alternatively, methyl chloroformate can be reacted with the azaspiro amine precursor in the presence of a base such as triethylamine to form the methyl ester.

Representative Reaction Conditions

Step Reaction Type Reagents/Conditions Solvent Temperature Yield (%)
1 Azaspiro core formation Cyclization of cyclic amine with ketone/lactam Dichloromethane 0–25°C 70–85
2 Methylation Methyl iodide, K2CO3 Acetone or DMF Room temperature 80–90
3 Esterification Methyl chloroformate, triethylamine Dichloromethane 0–25°C 75–88

Note: The yields and conditions are based on analogous azaspiro compound syntheses reported in literature with similar structural motifs.

Analysis of Preparation Methods

Advantages

  • The stepwise approach allows for selective functionalization at the 7-position and 1-position.
  • Use of mild reaction conditions (0–25°C) helps maintain the integrity of the spirocyclic framework.
  • The availability of various methylating and esterification reagents facilitates optimization.

Challenges

  • The stereochemical control during azaspiro ring formation can be complex due to ring strain and substituent effects.
  • Functional group compatibility must be managed carefully to avoid side reactions, especially during methylation and esterification.
  • Purification of intermediates and final product may require chromatographic techniques due to structural similarity with by-products.

Summary Table of Preparation Methods

Methodology Key Reagents/Conditions Advantages Limitations References
Classical Stepwise Synthesis Cyclic amine + ketone/lactam; methyl iodide; methyl chloroformate High selectivity; well-established Multi-step; purification required
Photocatalytic Spirocyclization N-allylsulfonamides, alkenes, Ir-based photocatalyst, DCM Mild conditions; efficient spirocyclization Requires specialized catalysts; limited substrate scope
Base-Mediated Methylation Methyl iodide, potassium carbonate, acetone Simple methylation step Potential side reactions

Research Discoveries and Perspectives

  • The azaspiro scaffold, including this compound, is a valuable intermediate in medicinal chemistry due to its rigid 3D structure that can enhance binding specificity in drug targets.
  • Functionalization at the 7-position with electron-donating groups like methoxy can influence the compound’s lipophilicity and metabolic stability, impacting biological activity.
  • Emerging synthetic methodologies, such as flow chemistry and photocatalysis, are expanding the toolbox for efficient and scalable synthesis of complex spirocyclic compounds.
  • Industrial scale-up typically involves optimization of reaction parameters and purification protocols to maximize yield and purity while minimizing cost and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-methoxy-2-azaspiro[3.5]nonane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Common in organic chemistry, this reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Conditions often involve nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

Methyl 7-methoxy-2-azaspiro[3.5]nonane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 7-methoxy-2-azaspiro[3.5]nonane-1-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting or modifying their activity. This can affect various biological pathways and processes.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The following table summarizes key structural analogs and their distinguishing features:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
Methyl 7-methoxy-2-azaspiro[3.5]nonane-1-carboxylate 2059935-23-6 C₁₁H₁₉NO₃ 213.27 7-methoxy, methyl ester Primary compound; methoxy group enhances polarity
Methyl 7-methyl-2-azaspiro[3.5]nonane-1-carboxylate 2059931-66-5 C₁₁H₁₉NO₂ 197.27 7-methyl, methyl ester Reduced polarity due to methyl vs. methoxy; lower molecular weight
Methyl 7-oxa-2-azaspiro[3.5]nonane-1-carboxylate hydrochloride 2031259-07-9 C₉H₁₆ClNO₃ 221.68 7-oxa (ether), hydrochloride salt Increased water solubility due to salt form; oxa alters ring electronics
tert-Butyl 7-methoxy-2-azaspiro[3.5]nonane-2-carboxylate 2756850-27-6 C₁₄H₂₅NO₃ 255.35 7-methoxy, tert-butyl ester Bulkier ester group improves lipophilicity and metabolic stability
3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one N/A C₁₃H₁₅NO₂ 217.26 7-oxa, 3-phenyl, ketone Aromatic substitution introduces π-π interaction potential; ketone enhances reactivity

Biological Activity

Methyl 7-methoxy-2-azaspiro[3.5]nonane-1-carboxylate is a compound with a unique spirocyclic structure, which contributes to its potential biological activities. This article reviews its biological activity, particularly focusing on antimicrobial and antimalarial properties, and provides insights into its mechanism of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a methoxy group at the 7-position and a carboxylate group, enhancing its solubility and bioactivity. The spirocyclic framework imparts rigidity and stability, making it an interesting candidate for pharmacological studies.

PropertyDetails
IUPAC NameThis compound
Molecular FormulaC12_{12}H17_{17}N O3_{3}
Molecular Weight221.27 g/mol
CAS NumberNot specified in the sources

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties . Studies have shown its effectiveness against various microbial strains, suggesting its potential as a lead compound in the development of new antimicrobial agents.

  • Mechanism of Action : The compound interacts with specific molecular targets, modulating enzyme activity that is crucial for microbial growth. This interaction may inhibit key metabolic pathways, leading to reduced viability of pathogens .

Antimalarial Activity

In addition to its antimicrobial effects, this compound has also been evaluated for antimalarial activity . Preliminary studies suggest that it may inhibit the growth of Plasmodium species, which are responsible for malaria.

  • Case Study : A study conducted on various azaspiro derivatives indicated that modifications in the structure could enhance antimalarial efficacy. This compound was among those that showed promising results in vitro .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

  • Methoxy Group : Enhances solubility and may influence binding affinity to biological targets.
  • Spirocyclic Structure : Provides rigidity, allowing for better fit in enzyme active sites compared to non-spiro compounds.

Comparative analysis with related compounds reveals variations in activity based on structural modifications:

Compound NameCAS NumberUnique Features
Methyl 2-azaspiro[3.5]nonane-1-carboxylate13227025Lacks methoxy group; simpler structure
Methyl 7,7-dimethyl-2-azaspiro[3.5]nonane-1-carboxylate2059933-30-9Contains two methyl groups at position 7
Methyl 2-azaspiro[3.5]nonane-7-carboxamide2306264-00-4Amide functional group instead of carboxylate

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 7-methoxy-2-azaspiro[3.5]nonane-1-carboxylate, and how can reaction conditions be optimized for yield and purity?

  • Methodology : Multi-step organic synthesis is typically employed, involving cyclization reactions and phase-transfer catalysts. For example, related spirocyclic compounds (e.g., 7-oxa-2-azaspiro analogs) are synthesized via cyclization of linear precursors using iodo metal salts or phase-transfer catalysts under controlled temperatures (60–80°C) . Key parameters include solvent choice (e.g., DMF or THF), reaction time (12–24 hours), and purification via column chromatography. Optimization requires iterative adjustment of these parameters and monitoring by TLC or HPLC .

Q. How can the structural integrity of this compound be confirmed experimentally?

  • Methodology : Combine spectroscopic techniques:

  • NMR : 1^1H and 13^{13}C NMR to verify spirocyclic connectivity and methoxy group placement. For example, the methoxy proton typically resonates at δ 3.2–3.5 ppm .
  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal refinement to resolve bond angles and stereochemistry .
  • HRMS : Confirm molecular formula (C11_{11}H19_{19}NO3_3) with <2 ppm mass error .

Q. What are the primary challenges in purifying this compound, and how can they be addressed?

  • Methodology : Challenges include separating byproducts from cyclization reactions (e.g., unreacted precursors or regioisomers). Use gradient elution in flash chromatography (silica gel, hexane/ethyl acetate) or preparative HPLC with a C18 column. For polar impurities, recrystallization from ethanol/water mixtures is effective .

Advanced Research Questions

Q. How does the methoxy substituent influence the compound’s reactivity compared to analogs with oxa or amino groups?

  • Methodology : Perform comparative kinetic studies using nucleophilic substitution or oxidation reactions. For instance, the methoxy group’s electron-donating effect may slow electrophilic aromatic substitution compared to electron-withdrawing groups (e.g., nitro). Computational DFT calculations (e.g., Gaussian) can model charge distribution and transition states . Experimental validation via Hammett plots or kinetic isotope effects is recommended .

Q. What strategies can resolve contradictions in biological activity data across different assay systems?

  • Methodology :

  • Dose-response curves : Test across multiple concentrations (e.g., 1 nM–100 µM) to identify off-target effects.
  • Target engagement assays : Use SPR (surface plasmon resonance) or thermal shift assays to confirm direct binding to purported targets (e.g., enzymes or receptors) .
  • Meta-analysis : Compare data across studies while controlling for variables like cell line specificity or solvent (DMSO vs. aqueous buffers) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodology :

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding poses in protein active sites (e.g., sigma receptors).
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and hydrogen-bond interactions with key residues .
  • QSAR : Develop models correlating substituent electronic parameters (Hammett σ) with bioactivity .

Q. What are the best practices for characterizing degradation products under physiological conditions?

  • Methodology :

  • Forced degradation : Expose the compound to pH extremes (1–13), heat (40–80°C), or UV light, then analyze by LC-MS/MS.
  • Metabolite identification : Use hepatocyte incubations or microsomal assays (CYP450 enzymes) with high-resolution mass spectrometry .
  • Stability studies : Monitor degradation kinetics via Arrhenius plots to predict shelf-life .

Data Analysis and Optimization

Q. How should researchers handle discrepancies in spectroscopic data between synthesized batches?

  • Methodology :

  • Batch comparison : Use PCA (principal component analysis) on NMR or IR spectra to identify outlier batches.
  • Impurity profiling : Employ LC-MS with charged aerosol detection (CAD) to quantify trace impurities (<0.1%) .
  • Root-cause analysis : Investigate synthetic steps (e.g., incomplete cyclization) via DOE (design of experiments) .

Q. What experimental design principles apply to structure-activity relationship (SAR) studies of this compound?

  • Methodology :

  • Analog synthesis : Systematically vary substituents (e.g., replace methoxy with ethoxy or halogens) and test in bioassays.
  • Multivariate analysis : Use PLS (partial least squares) regression to correlate structural descriptors (logP, polar surface area) with activity .
  • Fragment-based screening : Identify critical pharmacophores via X-ray co-crystallography .

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